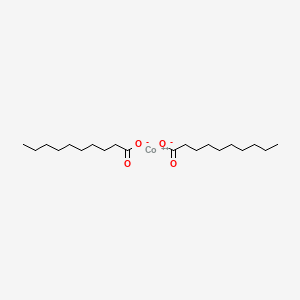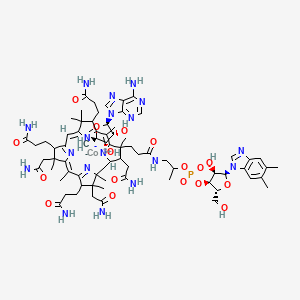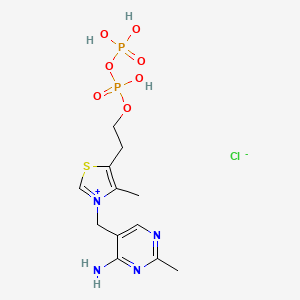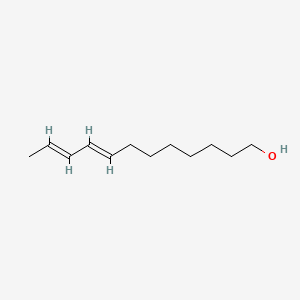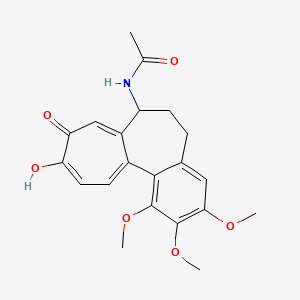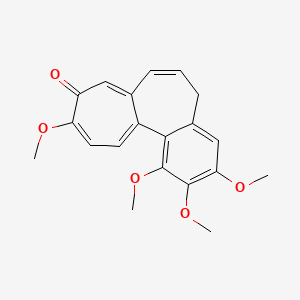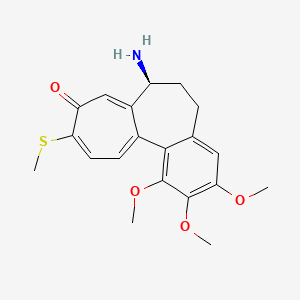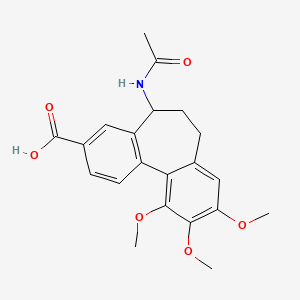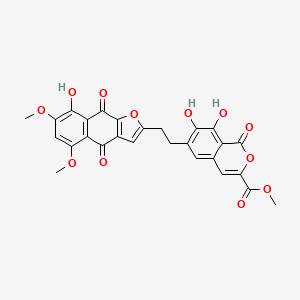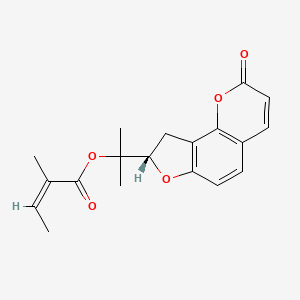
CX-157
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de CX-157 implique plusieurs étapes, commençant par la préparation de la structure de base de la phénoxathiine. Les conditions réactionnelles comprennent généralement l'utilisation d'agents fluorants et de trifluoroéthanol pour introduire respectivement les groupes fluoro et trifluoroéthoxy. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour des rendements et une pureté plus élevés, en utilisant souvent des techniques avancées telles que la chimie en flux continu .
Analyse Des Réactions Chimiques
CX-157 subit principalement des réactions typiques des dérivés de la phénoxathiine. Celles-ci comprennent :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfures.
Substitution : Les réactions de substitution aromatique électrophile peuvent se produire sur le cycle de la phénoxathiine, permettant une fonctionnalisation ultérieure. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme l'hydrure de lithium et d'aluminium. .
Applications De Recherche Scientifique
Chimie : En tant qu'inhibiteur sélectif de la MAO-A, il sert d'outil précieux pour l'étude de la cinétique enzymatique et de la conception des inhibiteurs.
Biologie : Il est utilisé pour étudier le rôle de la monoamine oxydase-A dans la régulation des neurotransmetteurs et son impact sur l'humeur et le comportement.
Médecine : CX-157 s'est révélé prometteur dans le traitement du trouble dépressif majeur et d'autres troubles de l'humeur en augmentant les niveaux de sérotonine, de norépinéphrine et de dopamine dans le cerveau
Industrie : Les propriétés uniques du composé en font un candidat pour le développement de nouveaux médicaments ciblant les pathologies neurologiques et psychiatriques
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la monoamine oxydase-A, une enzyme responsable de la dégradation des neurotransmetteurs tels que la sérotonine, la norépinéphrine et la dopamine. En inhibant cette enzyme, this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut aider à soulager les symptômes de la dépression et de l'anxiété . Les cibles moléculaires comprennent le site actif de la monoamine oxydase-A, où this compound se lie de manière réversible et compétitive .
Mécanisme D'action
CX-157 exerts its effects by selectively inhibiting monoamine oxidase-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . The molecular targets include the active site of monoamine oxidase-A, where this compound binds reversibly and competitively .
Comparaison Avec Des Composés Similaires
CX-157 est unique parmi les inhibiteurs de la monoamine oxydase-A en raison de son inhibition réversible et sélective. Les composés similaires comprennent :
Moclobémide : Un autre inhibiteur réversible de la MAO-A utilisé dans le traitement de la dépression.
Clorgyline : Un inhibiteur irréversible de la MAO-A, principalement utilisé dans les milieux de recherche.
Sélégiline : Un inhibiteur sélectif de la MAO-B, utilisé dans le traitement de la maladie de Parkinson
Propriétés
IUPAC Name |
3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiine 10,10-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4S/c15-8-1-3-12-10(5-8)22-11-6-9(21-7-14(16,17)18)2-4-13(11)23(12,19)20/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMOTRDGUQMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)OC3=C(S2(=O)=O)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174517 | |
| Record name | Tyrima | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug increases the levels of three vital neurotransmitters that affect mood and anxiety: serotonin, norepinephrine and dopamine. | |
| Record name | CX157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
205187-53-7 | |
| Record name | 3-Fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205187-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CX 157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205187537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrima | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CX-157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6L62LZJ0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


